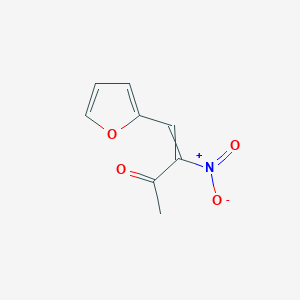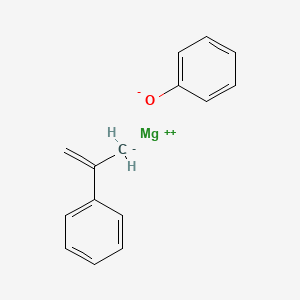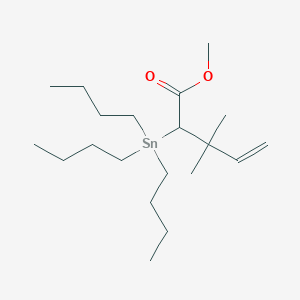![molecular formula C11H13Cl3 B14617532 Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- CAS No. 61007-62-3](/img/structure/B14617532.png)
Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- is an organic compound with the molecular formula C10H12Cl3 It is a derivative of benzene, where the benzene ring is substituted with a 3,3-dichloro-2-(chloromethyl)propyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- typically involves the chlorination of toluene derivatives. One common method is the Blanc chloromethylation, where toluene is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . This reaction introduces the chloromethyl group to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where toluene derivatives are subjected to chlorination under controlled conditions to achieve the desired substitution pattern. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Alcohols, ethers, or amines, depending on the nucleophile used.
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Methyl derivatives or other reduced forms.
Applications De Recherche Scientifique
Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- involves its interaction with molecular targets through nucleophilic substitution reactions. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The pathways involved in these reactions include the formation of intermediates that can further react to produce the final products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,3-dichloro-2-(chloromethyl)-: Similar structure but lacks the methyl group at the 4-position.
Benzene, 1-chloro-3-(chloromethyl)-: Similar structure but has only one chlorine atom on the benzene ring.
Toluene, α,2,6-trichloro-: Another derivative of toluene with different substitution patterns.
Uniqueness
Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the 3,3-dichloro-2-(chloromethyl)propyl group and the methyl group on the benzene ring makes it a versatile compound for various chemical transformations and applications .
Propriétés
Numéro CAS |
61007-62-3 |
|---|---|
Formule moléculaire |
C11H13Cl3 |
Poids moléculaire |
251.6 g/mol |
Nom IUPAC |
1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methylbenzene |
InChI |
InChI=1S/C11H13Cl3/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-5,10-11H,6-7H2,1H3 |
Clé InChI |
GPQRZCYVTFMURY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(CCl)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



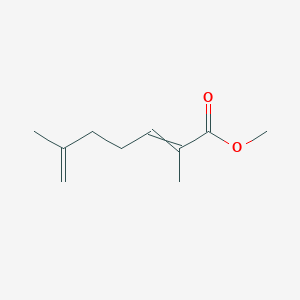
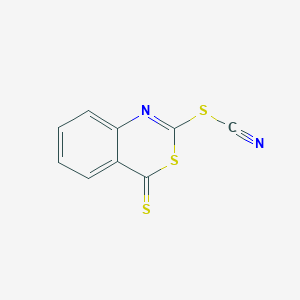
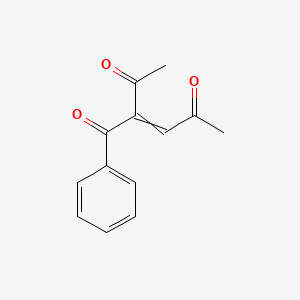
![1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene](/img/structure/B14617476.png)
![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)
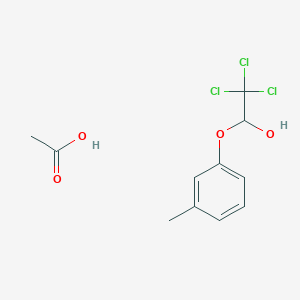
![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
